molecular formula C15H10Cl2N2 B3038170 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole CAS No. 783341-34-4

2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole

Cat. No. B3038170
CAS RN: 783341-34-4
M. Wt: 289.2 g/mol
InChI Key: DDSJNCADPJQCOX-CMDGGOBGSA-N
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Description

The compound “2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-member ring that has two non-adjacent nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole” were not found, similar compounds have been synthesized using Friedländer reactions . This involves reactions between chalcones and acetone .

Scientific Research Applications

Chemistry and Properties

2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole, as a derivative of benzimidazole, shares characteristics with related compounds. Boča et al. (2011) provide an extensive review of the chemistry and properties of benzimidazole derivatives, highlighting their biological and electrochemical activities, which can suggest potential research areas for 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (Boča, Jameson, & Linert, 2011).

Corrosion Inhibition

Khaled (2003) studied the role of benzimidazole derivatives in corrosion inhibition of iron, suggesting that similar compounds, including 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole, may have applications in protecting metals from corrosion (Khaled, 2003).

DNA Topoisomerase Inhibition

Alpan et al. (2007) explored the effects of benzimidazole derivatives on mammalian DNA topoisomerase, indicating potential applications in cancer research or drug development (Alpan, Gunes, & Topçu, 2007).

Pharmacological Activity

Bassyouni et al. (2012) synthesized new compounds containing benzimidazole derivatives, evaluating their antimicrobial activity and potential as clinical drugs, which could extend to the study of 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (Bassyouni, Saleh, Elhefnawi, El-Moez, El-Senousy, & Abdel-Rehim, 2012).

Anticancer Potential

Romero-Castro et al. (2011) investigated 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as anticancer agents, providing insights that could be relevant for research into 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (Romero-Castro, León‐Rivera, Ávila-Rojas, Navarrete-Vázquez, & Nieto-Rodríguez, 2011).

Antiviral Activity

De Palma et al. (2008) focused on thiazolobenzimidazole derivatives inhibiting enterovirus replication, hinting at possible antiviral applications for similar benzimidazole compounds (De Palma, Heggermont, Lanke, Coutard, Bergmann, Monforte, Canard, De Clercq, Chimirri, Pürstinger, Rohayem, & van Kuppeveld, 2008).

DNA Interaction and Nuclease Activity

Palmajumder et al. (2018) studied benzimidazole-based complexes for DNA interaction and nuclease activity, suggesting similar research avenues for 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (Palmajumder, Sepay, & Mukherjea, 2018).

Antimicrobial Activity

Salahuddin et al. (2017) synthesized benzimidazole derivatives with antimicrobial properties, which may guide research on 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole in similar contexts (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Medicinal Chemistry Applications

Masters et al. (2011) discussed the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the medicinal chemistry applications of benzimidazole derivatives, relevant to 2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).

properties

IUPAC Name

2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c16-11-4-3-5-12(17)10(11)8-9-15-18-13-6-1-2-7-14(13)19-15/h1-9H,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSJNCADPJQCOX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dichlorostyryl)-1H-1,3-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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